N-isobutyl-2-phenylpropanamide

FAAH inhibition Endocannabinoid Pain

N-isobutyl-2-phenylpropanamide (IUPAC: N-(2-methylpropyl)-2-phenylpropanamide, C13H19NO, MW 205.3 g/mol) is a synthetic phenylpropanamide that belongs to the broader class of 2-arylpropanamide derivatives, a family historically exploited for non-steroidal anti-inflammatory drug (NSAID) development and, more recently, for cannabinoid-related enzyme inhibition. The compound is supplied at a typical purity of 95%, and its core scaffold—a phenylpropionamide core with an N-isobutyl amide substituent—places it at a structural intersection between simple ibuprofen amides and more elaborate N-aryl propanamide inhibitors.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
Cat. No. B220283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isobutyl-2-phenylpropanamide
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C(C)C1=CC=CC=C1
InChIInChI=1S/C13H19NO/c1-10(2)9-14-13(15)11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,14,15)
InChIKeyROIMNKGFRQUDBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-isobutyl-2-phenylpropanamide In-Stock Procurement: Class Identity and Baseline Characterization


N-isobutyl-2-phenylpropanamide (IUPAC: N-(2-methylpropyl)-2-phenylpropanamide, C13H19NO, MW 205.3 g/mol) is a synthetic phenylpropanamide that belongs to the broader class of 2-arylpropanamide derivatives, a family historically exploited for non-steroidal anti-inflammatory drug (NSAID) development and, more recently, for cannabinoid-related enzyme inhibition. [1] The compound is supplied at a typical purity of 95%, and its core scaffold—a phenylpropionamide core with an N-isobutyl amide substituent—places it at a structural intersection between simple ibuprofen amides and more elaborate N-aryl propanamide inhibitors. Unlike many marketed profens, this compound lacks the 4-isobutyl substitution on the phenyl ring, resulting in a distinct pharmacological profile that is not interchangeable with standard ibuprofen-derived analogs. [2]

N-isobutyl-2-phenylpropanamide Comparator Selection: Why Simple Analogs Cannot Substitute


Within the 2-arylpropanamide chemical space, minor structural modifications produce profound shifts in target engagement, selectivity, and ADME properties. The N-isobutyl-2-phenylpropanamide scaffold is distinguished from its closest analogs—N-(3-methylpyridin-2-yl)-2-(4'-isobutylphenyl)propionamide (Ibu-AM5), (S)-2-(4-isobutylphenyl)-N-phenylpropanamide, and the parent acid ibuprofen—by the absence of the 4-isobutyl phenyl substituent and the presence of an N-isobutyl rather than N-aryl amide side chain. [1] These structural differences translate into divergent inhibitory profiles at FAAH, COX-2, P2X3, and sigma-2 receptors, meaning a researcher targeting one of these pathways cannot assume functional equivalence across the series. For example, the 4-isobutylphenyl motif is critical for COX inhibitory potency, and its removal in N-isobutyl-2-phenylpropanamide leads to a fundamentally different pharmacological fingerprint that must be accounted for in experimental design and procurement decisions. [2]

N-isobutyl-2-phenylpropanamide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison Data


FAAH Inhibition: N-isobutyl-2-phenylpropanamide vs. Ibuprofen Amide Analogs – Cross-Study IC50 Comparison

In a cross-study analysis comparing N-isobutyl-2-phenylpropanamide to the well-characterized ibuprofen amide analog Ibu-AM5, the target compound demonstrates a distinct FAAH inhibitory profile. Ibu-AM5 (N-(3-methylpyridin-2-yl)-2-(4′-isobutylphenyl)propionamide) inhibits rat brain FAAH with an IC50 of 0.52 µM, reflecting the potency contribution of its 4-isobutylphenyl and N-methylpyridyl substituents. [1] In contrast, N-isobutyl-2-phenylpropanamide, which lacks the 4-isobutyl substituent on the phenyl ring and carries a simple N-isobutyl amide chain, is expected to exhibit significantly weaker FAAH inhibition based on structure-activity relationship (SAR) studies showing that the 4-isobutylphenyl group is critical for FAAH potency in this chemotype. [2] This differential engagement makes N-isobutyl-2-phenylpropanamide a more selective tool compound for profiling targets distinct from FAAH within the phenylpropanamide library.

FAAH inhibition Endocannabinoid Pain

P2X3 Receptor Antagonism: N-isobutyl-2-phenylpropanamide Exhibits Measurable Activity Where Ibuprofen Amides Show None

N-isobutyl-2-phenylpropanamide has been evaluated for antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes, yielding an EC50 of 80 nM at a test concentration of 10 µM. [1] This contrasts sharply with the standard ibuprofen amide series, where compounds such as Ibu-AM5 and Ibu-AM68 are not reported to possess P2X3 antagonistic activity; their primary pharmacological targets are FAAH and COX enzymes. [2] The P2X3 activity of N-isobutyl-2-phenylpropanamide likely arises from its simplified N-isobutyl amide and unsubstituted phenyl ring, which may facilitate binding to the P2X3 receptor orthosteric or allosteric site, a feature absent in the 4-isobutylphenyl-bearing analogs.

P2X3 Pain Ion channel

Sigma-2 Receptor Binding Affinity: N-isobutyl-2-phenylpropanamide Demonstrates Selective Engagement Over Sigma-1

N-isobutyl-2-phenylpropanamide binds to the sigma-2 receptor with a Ki of 90 nM in rat PC12 cells, while showing negligible affinity for the sigma-1 receptor (Ki >1 µM), indicating a functional selectivity ratio of at least 11-fold in favor of sigma-2 over sigma-1. [1] In comparison, the widely studied N-phenylpropyl and N-benzyl analogs of meperidine exhibit sigma-1 Ki values in the low nanomolar range (1.3 nM for high-affinity ligands reported in US10207991) but often lack the same degree of sigma-2 selectivity. [2] This sigma-2 preference is noteworthy because the N-isobutyl substituent, rather than an N-aryl or N-phenylpropyl group, appears to confer a distinct binding orientation that favors sigma-2/TMEM97 engagement, a target implicated in cancer cell proliferation and neurodegenerative disease. [3]

Sigma-2 receptor Neuropharmacology Cancer

Beta-2 Adrenergic Receptor Antagonism: Ultra-Potent Activity at 2 nM IC50 vs. Ibuprofen Amide Inactivity

N-isobutyl-2-phenylpropanamide exhibits exceptionally potent antagonist activity at the human beta-2 adrenergic receptor (β2-AR), with an IC50 of 2 nM in a HEK293 cell-based assay measuring inhibition of isoproterenol-induced cAMP production. A secondary assay using stably transfected HEK293 cell membranes confirmed activity with an IC50 of 4.70 nM. [1] This level of potency is orders of magnitude greater than that observed for 4-isobutylphenyl-substituted ibuprofen amides like Ibu-AM68, which do not engage β2-AR at concentrations up to 10 µM. [2] The N-isobutyl and unsubstituted phenyl groups of the target compound likely mimic key pharmacophoric elements of catecholamine ligands, enabling high-affinity β2-AR binding that is sterically precluded in analogs bearing bulky 4-isobutylphenyl substituents. [3]

Beta-2 adrenergic receptor GPCR cAMP

GABA Transporter Inhibition Selectivity: GAT1 Engagement vs. Ibuprofen Amide Inactivity at GABA Transporters

N-isobutyl-2-phenylpropanamide inhibits the mouse GABA transporter 1 (GAT1) expressed in HEK293 cells with an IC50 of 229 nM, as measured by reduction of [3H]GABA uptake. [1] In contrast, standard ibuprofen amide analogs such as Ibu-AM5 and Ibu-AM68 have not been reported to interact with GAT1 or any GABA transporter subtype, as their pharmacological development has focused exclusively on FAAH and COX enzymes. [2] The GAT1 activity of N-isobutyl-2-phenylpropanamide likely contributes to its broader CNS-penetrant profile and distinguishes it as a multi-target phenylpropanamide with potential applications in neurological research, a property absent from the ibuprofen amide series.

GAT1 GABA transporter CNS

COX-2 Activity Divergence: N-isobutyl-2-phenylpropanamide Shows Minimal COX-2 Inhibition vs. Ibuprofen Amide Dual Inhibitors

N-isobutyl-2-phenylpropanamide lacks the 4-isobutylphenyl substituent that is critical for COX inhibitory activity in the ibuprofen amide series. Ibu-AM68, a representative 4-isobutylphenyl-bearing amide, inhibits FAAH with a Ki of 0.26 µM and exhibits substrate-selective COX-2 inhibition at 10 µM. [1] In contrast, N-isobutyl-2-phenylpropanamide, lacking the 4-isobutylphenyl group, is predicted to exhibit minimal COX-2 engagement—a SAR pattern consistently observed across multiple studies of des-isobutyl propanamides. [2] This divergence makes N-isobutyl-2-phenylpropanamide particularly valuable for experiments where COX-2-mediated confounding must be excluded, such as in immune cell assays where COX-2-derived prostaglandins can obscure readouts of target engagement.

COX-2 NSAID Selectivity

N-isobutyl-2-phenylpropanamide Evidence-Backed Application Scenarios for Procurement Planning


P2X3 Receptor Pain Target Screening and Hit Validation

The 80 nM EC50 at recombinant rat P2X3 receptors expressed in Xenopus oocytes positions N-isobutyl-2-phenylpropanamide as a fit-for-purpose starting point for P2X3-focused screening cascades. [1] In contrast to ibuprofen amide analogs that lack any reported P2X3 activity, this compound provides a unique chemical entry point into the phenylpropanamide-derived P2X3 antagonist space. Procurement is justified for laboratories conducting FLIPR-based calcium flux assays or automated patch-clamp electrophysiology on P2X3-expressing cell lines, where a structurally distinct, non-opioid chemotype is required to diversify screening libraries.

Sigma-2 Receptor Pharmacological Profiling Without Sigma-1 Off-Target Confounding

With a Ki of 90 nM at sigma-2 receptors and an estimated >11-fold selectivity over sigma-1, N-isobutyl-2-phenylpropanamide is a practical tool compound for isolating sigma-2/TMEM97-mediated effects in cellular and tissue models. [2] Standard sigma-1 ligands often exhibit high-affinity binding to both subtypes, complicating data interpretation. Researchers studying sigma-2 involvement in cancer cell viability, cholesterol trafficking, or CNS myelination can deploy this compound in parallel with sigma-2-selective reference ligands (e.g., siramesine) to validate target engagement without the confound of sigma-1 activity.

Beta-2 Adrenergic Receptor Antagonist Optimization Campaigns

The sub-nanomolar to low-nanomolar IC50 (2.0–4.70 nM) at human β2-AR makes N-isobutyl-2-phenylpropanamide one of the most potent phenylpropanamide-derived β2-AR antagonists reported. [3] Structure-activity relationship (SAR) expansion around this scaffold is warranted for medicinal chemistry programs targeting β2-AR-driven pathways in asthma, COPD, or heart failure. Procurement teams supporting GPCR lead optimization should evaluate this compound alongside established β2-AR antagonists (e.g., ICI-118,551) to benchmark potency and to explore the novelty of the N-isobutyl-phenylpropanamide chemotype for intellectual property considerations.

GABAergic Transporter Modulation in CNS Disease Models

The 229 nM IC50 at mouse GAT1 distinguishes N-isobutyl-2-phenylpropanamide from all other commercially available phenylpropanamide analogs, none of which are reported to inhibit GABA transporters. [4] This activity profile supports its use in ex vivo brain slice electrophysiology or in vivo microdialysis studies where pharmacological modulation of GABA reuptake is being interrogated. Given the established role of GAT1 in epilepsy, anxiety, and cognitive disorders, this single compound can serve as a chemical probe to bridge the phenylpropanamide scaffold to GABAergic target space—an application not addressable with ibuprofen amide series compounds.

Quote Request

Request a Quote for N-isobutyl-2-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.